

In-Depth Technical Guide on the Structure-Activity Relationship of PA-6

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Compound of Interest		
Compound Name:	IK1 inhibitor PA-6	
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Introduction

PA-6, chemically identified as 6-amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one, is a novel synthetic proquazone analog that has demonstrated significant potential as an anti-leukemic agent.[1][2] Proquazone itself is a non-steroidal anti-inflammatory drug, and its derivatives are being explored for various therapeutic applications, including oncology. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of PA-6, its molecular targets, effects on signaling pathways, and the experimental protocols utilized for its characterization. The primary focus is on its activity against the K562 human chronic myelogenous leukemia cell line.[1][2]

Structure-Activity Relationship (SAR) of PA-6

The core structure of PA-6 belongs to the quinazolinone class of compounds. While a detailed SAR study involving a broad series of PA-6 analogs is not yet extensively published, the available information on the active molecule, PA-6, allows for preliminary SAR insights.

Chemical Structure of PA-6: 6-amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one[1][2]

Key structural features likely contributing to its biological activity include:



- Quinazolinone Scaffold: This bicyclic heterocyclic system is a common pharmacophore in many biologically active compounds and serves as a rigid backbone for the spatial orientation of substituent groups.
- Amino Group at C6: The presence and position of the amino group may be crucial for target binding and activity.
- Isopropyl Group at N1: This lipophilic group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
- Methyl Group at C7: This small alkyl group can impact the molecule's conformation and interaction with the target.
- Phenyl Group at C4: The aromatic ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the target protein.

Further research is required to systematically evaluate the impact of modifications at these positions on the anti-leukemic activity to establish a comprehensive SAR profile.

Quantitative Data Summary

The anti-leukemic activity of PA-6 has been quantified through in-vitro cytotoxicity assays against the K562 cell line. The following table summarizes the key findings from the available literature.

Compound	Cell Line	Assay Type	Concentrati on	% Cell Growth Inhibition	Incubation Time
PA-6	K562	Not Specified	20 μΜ	49.6%	24 hours
PA-6	K562	Not Specified	20 μΜ	79.5%	48 hours

Data extracted from "Unraveling the Therapeutic Potential of a Novel Proquazone Analog (PA-6) to Harness the Anti Leukemia Mechanisms in K562 Cell Lines by Proteomics and Systems Biology Approaches"[1]



Signaling Pathways and Mechanism of Action

PA-6 is proposed to exert its anti-leukemic effects by targeting key proteins involved in RNA metabolism and chromatin remodeling, leading to the suppression of critical signaling pathways for cancer cell survival and proliferation.

Molecular Targets:

Computational molecular docking studies have identified Metastasis-associated protein MTA2 and Heterogeneous nuclear ribonucleoprotein M (HNRNPM) as potential molecular targets of PA-6.[1][2]

- MTA2: A component of the nucleosome remodeling and deacetylase (NuRD) complex, MTA2
 is involved in the regulation of gene expression through chromatin remodeling. In cancer,
 MTA2 has been linked to the regulation of cytoskeletal and motility pathways, contributing to
 metastatic potential.[3]
- HNRNPM: This RNA-binding protein plays a crucial role in pre-mRNA splicing, and its
 dysregulation has been implicated in various cancers, including breast cancer and
 hepatocellular carcinoma, where it can promote cancer cell fitness and metastasis.[4][5][6]

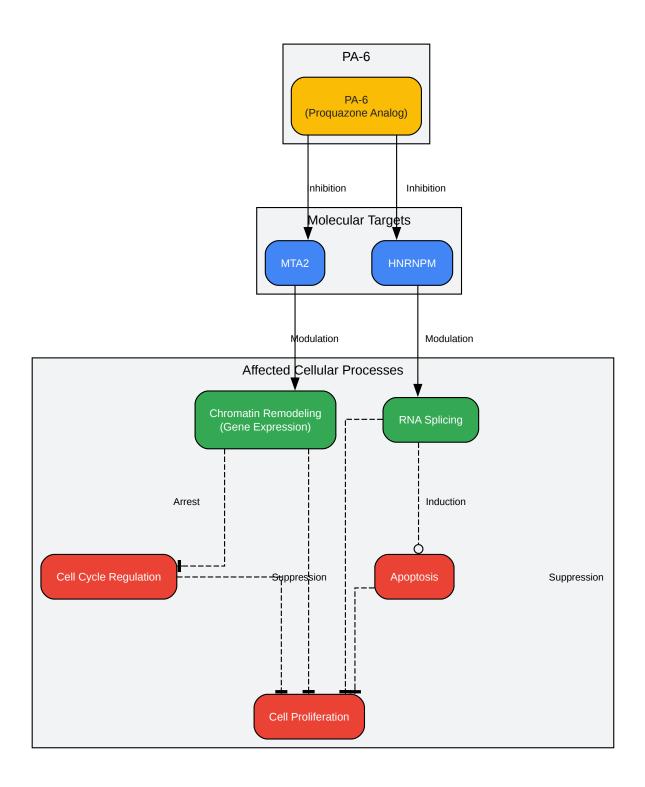
Affected Signaling Pathways:

Treatment of K562 leukemia cells with PA-6 leads to significant alterations in several key cellular processes:[1][2]

- Apoptosis: PA-6 induces programmed cell death in leukemia cells.
- RNA Processing: By targeting HNRNPM, PA-6 likely disrupts the normal splicing of premRNAs, leading to the production of non-functional or aberrant proteins.
- Cell Cycle Regulation: The compound has been shown to interfere with the normal progression of the cell cycle in cancer cells.

The diagram below illustrates the proposed mechanism of action of PA-6.





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Caption: Proposed mechanism of action of PA-6 in leukemia cells.



Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of PA-6.

Synthesis of PA-6

The synthesis of the proquazone analog PA-6 (6-amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one) initiates with 1-chloro-3-methylbenzene. A Friedel-Crafts acylation with benzoyl chloride in the presence of aluminum chloride (AlCl3) yields a mixture of products. The desired isomer is then subjected to nitration using acetic anhydride, sulfuric acid, and nitric acid. Subsequent reactions lead to the formation of the final PA-6 compound. The structure is confirmed using NMR and HRMS (ESI-TOF) analysis.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7][8][9] [10]

Protocol Outline:

- Cell Seeding: K562 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of PA-6 (e.g., 5 μ M and 20 μ M) and a vehicle control.
- Incubation: The plates are incubated for specific durations (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.[1][2]
- MTT Addition: MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.



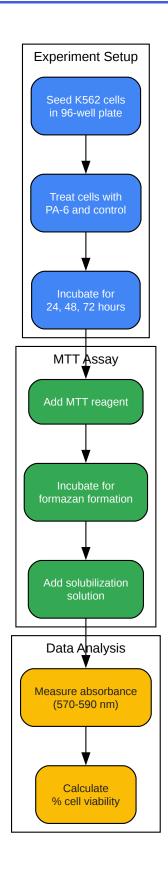




- Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570-590 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The following diagram illustrates the workflow of a typical cytotoxicity assay.





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Caption: Workflow for determining the cytotoxicity of PA-6 using the MTT assay.



Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.

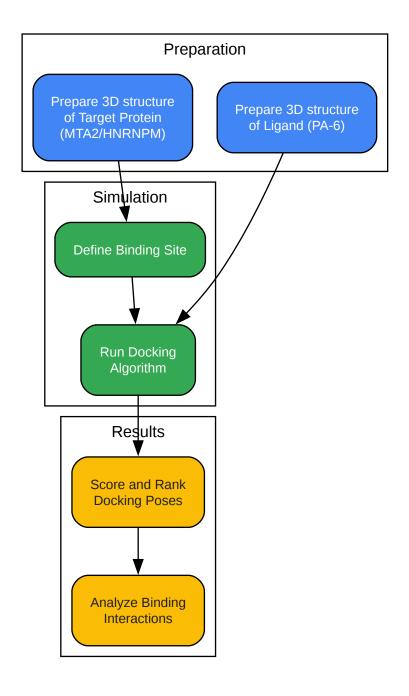
Principle: The method involves placing the ligand (PA-6) into the binding site of the receptor (MTA2 or HNRNPM) in various conformations and orientations and scoring the resulting complexes based on their predicted binding energy.[11][12][13][14][15]

Protocol Outline:

- Protein and Ligand Preparation:
 - Obtain the 3D structures of the target proteins (MTA2 and HNRNPM) from a protein data bank or through homology modeling.
 - Prepare the 3D structure of PA-6 and perform energy minimization.
- Binding Site Identification: Define the potential binding pocket on the target proteins.
- Docking Simulation: Use docking software (e.g., DockThor) to simulate the binding of PA-6 to the target proteins.[1] The software explores various ligand conformations and orientations within the binding site.
- Scoring and Analysis: The docking poses are ranked based on a scoring function that
 estimates the binding affinity. The top-ranked poses are analyzed to identify key interactions
 (e.g., hydrogen bonds, hydrophobic interactions) between PA-6 and the amino acid residues
 of the target protein.

The following diagram outlines the logical flow of a molecular docking study.





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Caption: Logical workflow of a molecular docking study for PA-6.

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